molecular formula C14H21O4P B15403014 Diethyl 1-phenylbut-1-en-1-yl phosphate CAS No. 922186-05-8

Diethyl 1-phenylbut-1-en-1-yl phosphate

Cat. No.: B15403014
CAS No.: 922186-05-8
M. Wt: 284.29 g/mol
InChI Key: LMLRZFYFXAUQNX-UHFFFAOYSA-N
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Description

Diethyl 1-phenylbut-1-en-1-yl phosphate is a synthetic organophosphate ester with the molecular formula C 14 H 21 O 4 P . This compound is characterized by a phenyl-substituted butenyl chain linked to a diethyl phosphate core. The structure incorporates an α,β-unsaturated system adjacent to the phenyl group, which can influence its electronic properties and reactivity. The phenyl group enhances the compound's lipophilicity, while the diethyl ester groups contribute to its steric profile . As an organophosphate ester, its core research applications are derived from its potential to act as a phosphoryl or phospho group transfer agent . This makes it a compound of interest in several scientific fields. In synthetic organic chemistry, it may serve as a building block or intermediate for the construction of more complex molecules, potentially undergoing various reactions such as substitutions or additions . In materials science, its structural features are relevant for studies into specialty chemicals, such as plasticizers or flame retardants, given that organophosphorus esters often fulfil these industrial roles . Furthermore, the mechanism of action for phosphate esters like this one often involves interaction with biological enzymes or receptors, making it a candidate for biochemical research, particularly in studying cellular signaling pathways that involve phospho group transfers . Its reactivity and stability can be significantly influenced by the solvent environment, a key consideration for research design . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

922186-05-8

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

diethyl 1-phenylbut-1-enyl phosphate

InChI

InChI=1S/C14H21O4P/c1-4-10-14(13-11-8-7-9-12-13)18-19(15,16-5-2)17-6-3/h7-12H,4-6H2,1-3H3

InChI Key

LMLRZFYFXAUQNX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)OP(=O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Diethyl 1-phenylbut-1-en-1-yl Phosphate vs. Diphenyl 1-phenylbut-1-en-1-yl Phosphate
Property This compound Diphenyl 1-phenylbut-1-en-1-yl Phosphate (CAS 61565-69-3)
Molecular Formula Presumed: C12H15O4P C22H21O4P
Substituents Diethyl groups Diphenyl groups
Lipophilicity Moderate (due to ethyl groups) High (due to aromatic phenyl groups)
Applications Likely pesticide intermediate Potential use in specialty chemicals or catalysis
  • Key Differences: The diphenyl variant exhibits higher molecular weight and lipophilicity, which may enhance its persistence in biological systems or environmental matrices .
This compound vs. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
  • NMR studies (1H-31P HMBC) reveal distinct scalar couplings between phosphorus and aromatic carbons, absent in the simpler 1-phenylbut-1-en-1-yl variant .

Metabolic and Toxicological Comparisons

This compound vs. Diethyl Phosphate (DEP)

DEP, a non-specific metabolite of organophosphorus pesticides, shares the diethyl phosphate core but lacks the phenylbutenyl group. Key findings from DEP studies include:

  • Gut Microbiota Impact: DEP exposure in mice increases opportunistic pathogens (e.g., Paraprevotella, Helicobacter) and reduces IL-6 levels, suggesting immunomodulatory effects .
  • Endocrine Disruption : DEP alters serum hormones (e.g., elevated estradiol, reduced LDL cholesterol) via modulation of short-chain fatty acid-producing bacteria .
  • The absence of a phenylbutenyl group in DEP limits direct structural comparisons but highlights the importance of substituents in toxicity profiles.

Q & A

Q. What are the recommended synthesis routes for diethyl 1-phenylbut-1-en-1-yl phosphate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves phosphorylation of the corresponding enol precursor. A common methodology includes:

  • Stepwise phosphorylation : Reacting 1-phenylbut-1-en-1-ol with diethyl chlorophosphate in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Temperature control (0–5°C) minimizes side reactions, while solvent choice (e.g., dichloromethane or THF) affects yield. Monitoring via thin-layer chromatography (TLC) or in situ 31^{31}P NMR can track reaction progress .
  • Yield improvement : Use of molecular sieves to scavenge moisture and inert gas purging (N2_2/Ar) enhances stability of reactive intermediates.

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Look for P=O stretching at ~1250–1300 cm1^{-1} and P-O-C (alkyl) vibrations at ~1020–1050 cm1^{-1} .
  • 1^1H and 13^{13}C NMR : The enol proton (C=CH) appears as a doublet of doublets (~6.5–7.5 ppm), while diethyl phosphate groups show characteristic splitting patterns at ~4.0–4.3 ppm (CH2_2CH3_3) and ~1.2–1.4 ppm (CH3_3) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the phosphate ester backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps due to potential vapor release .
  • Storage : Store in amber glass bottles under inert gas (N2_2) at 2–8°C to prevent hydrolysis.
  • Waste disposal : Neutralize residual phosphate esters with aqueous NaOH (1 M) before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the stereochemistry of the enol group influence the reactivity and applications of this compound?

The (E)- or (Z)-configuration of the enol group significantly impacts reactivity:

  • (E)-isomers : Exhibit higher thermal stability due to reduced steric hindrance between the phenyl group and phosphate moiety, making them suitable for flame-retardant applications .
  • (Z)-isomers : More prone to hydrolysis but show enhanced reactivity in phosphorylation cascades, useful in organocatalytic reactions .
    Methodological approach : Use chiral HPLC or polarimetry to resolve isomers, and compare kinetic parameters (e.g., khydrolysisk_{hydrolysis}) via UV-Vis spectroscopy under controlled pH .

Q. How can contradictions in thermal stability data for this compound be resolved across studies?

Discrepancies in thermogravimetric analysis (TGA) results often arise from:

  • Heating rate variations : Higher rates (>10°C/min) may mask decomposition steps. Standardize heating at 5°C/min under N2_2 .
  • Sample purity : Trace moisture or solvents (e.g., THF) lower decomposition onset. Validate purity via 1^1H NMR integration and Karl Fischer titration.
  • Instrument calibration : Cross-validate TGA data with differential scanning calorimetry (DSC) to distinguish melting from decomposition events .

Q. What mechanistic role does the phosphate group play in enhancing flame retardancy when incorporated into polymer matrices?

The phosphate group acts via:

  • Gas-phase activity : Releases phosphoric acid upon decomposition, scavenging free radicals (e.g., HO•) to suppress combustion .
  • Condensed-phase activity : Promotes char formation through crosslinking with polymer chains, reducing heat release rate (HRR) and total smoke production (TSP) .

    Experimental validation : Use cone calorimetry to measure HRR and TSP, and X-ray photoelectron spectroscopy (XPS) to analyze char composition (e.g., P-O-C vs. P=O bonding) .

Q. How can aqueous solubility of this compound be predicted and experimentally validated?

  • Prediction : Apply linear free-energy relationships (LFERs) using log PP values. The Hansch parameter for the phenylbutenyl group (π\pi ≈ 2.1) predicts moderate hydrophobicity (log PP ~1.8–2.3) .
  • Validation : Shake-flask method with UV detection at λmax\lambda_{\text{max}} = 260 nm (phenyl absorption). Compare with HPLC-ELSD (evaporative light scattering detection) for low-concentration quantification .

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